
1-Cyanocyclooctyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanocyclooctyl diethyl phosphate is an organophosphorus compound with the molecular formula C13H24NO4P It is characterized by a cyclooctane ring substituted with a cyano group and a diethyl phosphate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanocyclooctyl diethyl phosphate typically involves the reaction of diethyl phosphite with a suitable cyclooctyl halide in the presence of a base. One common method includes the following steps:
Nucleophilic Substitution: Diethyl phosphite reacts with a cyclooctyl halide (e.g., cyclooctyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction forms the intermediate cyclooctyl diethyl phosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyanocyclooctyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diethyl phosphate group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form cyclooctanol, phosphoric acid, and hydrogen cyanide.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution: Various substituted cyclooctyl derivatives.
Hydrolysis: Cyclooctanol, phosphoric acid, and hydrogen cyanide.
Oxidation: Cyclooctyl carboxylic acid.
Reduction: Cyclooctylamine.
Aplicaciones Científicas De Investigación
1-Cyanocyclooctyl diethyl phosphate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects
Mecanismo De Acción
The mechanism of action of 1-Cyanocyclooctyl diethyl phosphate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. The cyano group can interact with electrophilic centers, while the diethyl phosphate group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: Similar structure but lacks the cyclooctyl ring and cyano group.
Cyclooctyl diethyl phosphate: Similar structure but lacks the cyano group.
1-Cyanocyclooctyl phosphate: Similar structure but lacks the diethyl ester groups.
Uniqueness
1-Cyanocyclooctyl diethyl phosphate is unique due to the presence of both the cyano group and the diethyl phosphate ester on the cyclooctyl ring.
Propiedades
Número CAS |
88151-68-2 |
|---|---|
Fórmula molecular |
C13H24NO4P |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
(1-cyanocyclooctyl) diethyl phosphate |
InChI |
InChI=1S/C13H24NO4P/c1-3-16-19(15,17-4-2)18-13(12-14)10-8-6-5-7-9-11-13/h3-11H2,1-2H3 |
Clave InChI |
UFVMXUIHIAMNNX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1(CCCCCCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


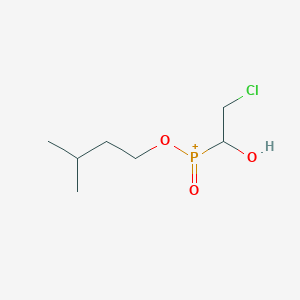
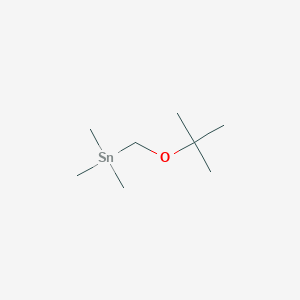
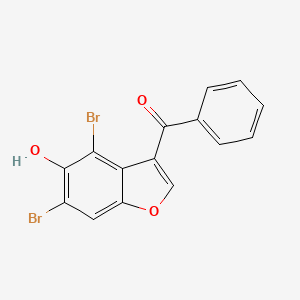
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)

![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)


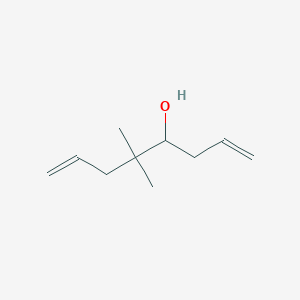
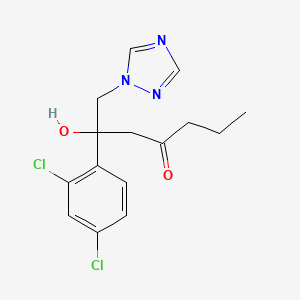

![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)

